molecular formula C15H27N3O3 B7922855 (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922855
M. Wt: 297.39 g/mol
InChI Key: ZDGXSFIRLVNPKM-CMPLNLGQSA-N
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Description

®-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and an amino acid derivative, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the attachment of the amino acid derivative. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazo compounds.

    Attachment of the Amino Acid Derivative: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

®-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used for surface modification of nanoparticles.

    Enamino Carbonyl Compounds: Known for their antimicrobial properties and used in various synthetic applications.

Uniqueness

®-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-10(16)13(19)18(11-5-6-11)12-7-8-17(9-12)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGXSFIRLVNPKM-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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